Tautomeric Equilibrium vs. Cytosine: Comparable Co-existence of Two Forms in Water
In contrast to cytosine, which is locked in a single canonical form in aqueous solution, isocytosine exists in a dynamic equilibrium of two major keto tautomers. Quantitative 1H NMR studies demonstrate that in water, the N1-H (1a) and N3-H (1b) tautomers coexist in 'almost equal amounts' . This is a stark divergence from its structural isomer and is a key determinant of its unique behavior in self-assembly and metal binding.
| Evidence Dimension | Presence of major tautomers in aqueous solution |
|---|---|
| Target Compound Data | Two major keto tautomers (N1-H and N3-H) in near 1:1 ratio |
| Comparator Or Baseline | Cytosine: Single predominant canonical keto tautomer in aqueous solution |
| Quantified Difference | Quantitative coexistence vs. single predominant species |
| Conditions | Aqueous solution at ambient temperature |
Why This Matters
This quantitative difference in tautomeric equilibrium is critical for studies involving molecular recognition, hydrogen bonding, and metal complexation, where isocytosine offers a distinct profile that cannot be approximated by using cytosine.
- [1] Gupta D, Roitzsch M, Lippert B. Complex formation of isocytosine tautomers with Pd(II) and Pt(II). Inorg Chem. 2004;43(11):3386-3393. doi:10.1021/ic0353965 View Source
